4-({2-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine
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Overview
Description
4-({2-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine is a complex organic compound that features a unique combination of functional groups, including a benzofuran, oxadiazole, and morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the core benzofuran structure, followed by the introduction of the oxadiazole ring and the sulfonyl group. The final step involves the attachment of the morpholine ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-({2-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
4-({2-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-({2-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, oxadiazole-containing molecules, and sulfonyl morpholines. Examples include:
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol
Uniqueness
What sets 4-({2-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science .
Properties
Molecular Formula |
C23H23N3O7S |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
4-[[2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl]sulfonyl]morpholine |
InChI |
InChI=1S/C23H23N3O7S/c1-14-19-13-18(34(27,28)26-6-8-31-9-7-26)4-5-20(19)32-21(14)23-24-22(25-33-23)15-10-16(29-2)12-17(11-15)30-3/h4-5,10-13H,6-9H2,1-3H3 |
InChI Key |
MPZMGRKLTQKYCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |
Origin of Product |
United States |
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